![molecular formula C8H9N3 B1525299 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine CAS No. 1190320-15-0](/img/structure/B1525299.png)
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine
Overview
Description
“6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H9N3 . This compound is part of the pyrrolopyridine family, which is a core skeleton of some important pharmaceutical agents .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine”, can be achieved through various synthetic strategies and approaches . For instance, a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established .
Molecular Structure Analysis
The molecular structure of “6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” consists of a pyrrole ring and a pyridine ring . The InChI key for this compound is MNTCBIKDERKVMW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine” has a molecular weight of 147.18 . It has a high GI absorption and is BBB permeant . The compound is very soluble with a solubility of 2.34 mg/ml .
Scientific Research Applications
Antiviral and Anticancer Applications
The structural similarity of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine to DNA bases such as adenine and guanine makes it a key compound in the design of antiviral and anticancer drugs . Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial properties for effective drug action .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of FGFR signaling pathways is associated with various types of cancers. Derivatives of 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine have shown potent inhibitory activity against FGFR1, 2, and 3, making them attractive candidates for cancer therapy . These compounds have been reported to inhibit cancer cell proliferation and induce apoptosis .
Antidiabetic Potential
Compounds containing the 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine moiety have demonstrated the ability to reduce blood glucose levels, suggesting potential applications in the treatment of diabetes and related disorders . This includes type 1 diabetes, obesity-related diabetes, and cardiovascular diseases associated with hyperglycemia .
Antitumor Activity
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, displaying moderate to excellent antitumor activities against various cancer cell lines . This highlights the compound’s role in the development of new cancer therapeutics .
Anti-Inflammatory and Antimicrobial Properties
The fused pyridine derivatives, including 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine, have been studied for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in the treatment of conditions requiring anti-inflammatory agents and in combating microbial infections .
Drug Design and Medicinal Chemistry
Due to its versatile chemical structure, 6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine serves as a scaffold in drug research. It is frequently used in the synthesis of compounds with various bioactivities, aiding in the discovery of new drugs with improved pharmacological profiles .
properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTCBIKDERKVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272006 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
CAS RN |
1190320-15-0 | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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